8-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Description
This compound features a quinoline core substituted at position 4 with a 1,4-dioxa-8-azaspiro[4.5]decane moiety, at position 3 with a 4-methylbenzenesulfonyl (tosyl) group, and at position 6 with a methyl group. The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) is a ketal-protected piperidinone derivative, commonly utilized to enhance metabolic stability and modulate physicochemical properties in drug design . The tosyl group may improve binding affinity through hydrophobic or hydrogen-bonding interactions, while the methyl group at position 6 could influence steric hindrance and selectivity .
Properties
IUPAC Name |
8-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-3-6-19(7-4-17)31(27,28)22-16-25-21-8-5-18(2)15-20(21)23(22)26-11-9-24(10-12-26)29-13-14-30-24/h3-8,15-16H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNWKLQXFZVWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as Suzuki–Miyaura coupling, which utilizes organoboron reagents, are often employed to facilitate the formation of carbon-carbon bonds under mild conditions . The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cell death in cancerous cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Spirocyclic Modifications
- 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives: The spiro system is a recurring motif in medicinal chemistry due to its conformational rigidity and ability to mimic transition states. For example, 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 579500-30-4) shares the spiro core but lacks the quinoline and sulfonyl groups, serving as a precursor for further functionalization . 8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane: This analogue replaces the quinoline with a bicyclo system, resulting in altered lipophilicity and steric profiles .
Quinoline Substitutions
- Ethyl 6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate: Differs from the target compound by having a methoxy group at position 6 and an ester at position 3 instead of the tosyl group. This ester intermediate is hydrolyzed to carboxylic acid derivatives for ALDH1A1 inhibition studies .
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Demonstrates that amino and aryl substituents at positions 2 and 3 can modulate biological activity, though lacking the spiro system .
Functional Group Variations
- 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane: Incorporates a thiadiazole ring, introducing hydrogen-bonding capabilities distinct from sulfonyl groups .
Pharmacological and Physicochemical Properties
Physicochemical Data
Key Research Findings
- Oral Bioavailability: Spiro-containing quinolines demonstrate enhanced pharmacokinetics, as seen in ALDH1A1 inhibitors .
- SAR Insights : Sulfonyl groups at position 3 enhance potency over esters or amines, likely due to stronger electron-withdrawing effects and hydrogen-bond acceptor capacity .
Biological Activity
The compound 8-[6-Methyl-3-(4-Methylbenzenesulfonyl)quinolin-4-yl]-1,4-Dioxo-8-Azaspiro[4.5]decane is a complex organic molecule with a unique structure that combines quinoline, dioxole, and azaspiro motifs. This article focuses on its biological activity, synthesizing relevant findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a quinoline core fused with a dioxole ring and a sulfonyl group. The structural complexity contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.38 g/mol |
| CAS Number | 933196-42-0 |
| IUPAC Name | 8-[6-Methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxo-8-azaspiro[4.5]decane |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Utilizing a Pfitzinger reaction to condense an isatin derivative with an aromatic aldehyde.
- Introduction of the Dioxole Ring : Achieved through cyclization reactions involving suitable diols.
- Sulfonylation : The final step involves the reaction of the quinoline-dioxole intermediate with 4-methylbenzenesulfonyl chloride.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the sulfonyl group enhances its interaction with microbial targets, leading to inhibition of growth .
Anticancer Activity
The compound has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating specific signaling pathways. This effect is attributed to its ability to inhibit key enzymes involved in cancer progression .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound binds to active sites of enzymes, blocking their function.
- Receptor Modulation : Interaction with cell surface receptors alters cellular signaling pathways.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Cancer Cell Studies : A research article demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathway activation, leading to increased levels of pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
